![molecular formula C12H12N4O4 B1394499 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 866838-08-6](/img/structure/B1394499.png)
ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N4O4 . It is used for research purposes .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate are not available, it’s known that pyrazole derivatives can undergo a variety of reactions. For instance, the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .Physical And Chemical Properties Analysis
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a predicted melting point of 202-204°C and a predicted boiling point of 463.5°C at 760 mmHg . The predicted density is 1.5 g/cm3, and the refractive index is n20D 1.65 .Scientific Research Applications
- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are also important in organocatalysis, agrochemicals, and materials science .
- However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
- One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined .
- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Pharmacological Applications
Synthesis of Antidepressant Molecules
- Novel hybrid compounds comprising a thiazole and a triazole moieties were synthesized with excellent yields .
- The antibacterial activity of the produced hybrid compounds was tested against bacterial (E. coli, S. aureus) and fungal (C. albicans, A. niger) strains .
- The majority of the newly synthesized hybrids showed a moderate to an excellent antibacterial activity .
- A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
- The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
- Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Antimicrobial Applications
Synthesis of Antimicrobial Agents
Urease Inhibitory Activity
- Novel hybrid compounds comprising a thiazole and a triazole moieties were synthesized with excellent yields .
- The antibacterial activity of the produced hybrid compounds was tested against bacterial (E. coli, S. aureus) and fungal (C. albicans, A. niger) strains .
- The majority of the newly synthesized hybrids showed a moderate to an excellent antibacterial activity .
- A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
- The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
- Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Antimicrobial Evaluation of Thiazole-Triazole Hybrids
Synthesis of 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents
Urease Inhibitory Activity
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-1-(4-nitrophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKCFASFYYFHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693341 | |
Record name | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
866838-08-6 | |
Record name | Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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